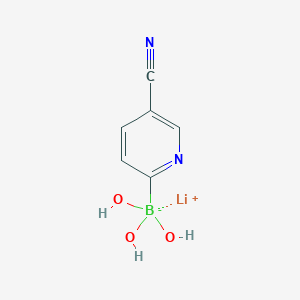

Lithium (5-cyanopyridin-2-YL)trihydroxyborate

Description

Lithium (5-cyanopyridin-2-yl)trihydroxyborate (CAS 1393822-91-7) is a lithium borate complex featuring a pyridine ring substituted with a cyano (-CN) group at the 5-position. This compound is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its electron-withdrawing cyano substituent enhances the electrophilicity of the boron center, improving reactivity with aryl halides . The molecular formula is deduced as C₆H₄BLiN₂O₃, with a purity of 95% in commercial preparations .

Properties

IUPAC Name |

lithium;(5-cyanopyridin-2-yl)-trihydroxyboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BN2O3.Li/c8-3-5-1-2-6(9-4-5)7(10,11)12;/h1-2,4,10-12H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFQSGZYIICSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)C#N)(O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BLiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (5-cyanopyridin-2-YL)trihydroxyborate typically involves the reaction of 5-cyanopyridine with a boron-containing reagent in the presence of a lithium source. One common method includes the use of boric acid and lithium hydroxide under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of Lithium (5-cyanopyridin-2-YL)trihydroxyborate may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for maintaining product quality and consistency.

Chemical Reactions Analysis

Substitution Reactions

The cyano (-CN) and borate groups enable nucleophilic substitution reactions. The cyano group can act as an electron-withdrawing substituent, activating the pyridine ring for further functionalization. For example:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring facilitates displacement of the cyano group under basic conditions. Lithium bases (e.g., LDA) promote deprotonation, forming intermediates that undergo substitution with nucleophiles such as alkoxides or amines .

| Reaction Type | Conditions | Major Products |

|---|---|---|

| SNAr | LDA, THF, −40°C | Thiete sulfones, propargyl sulfonamides |

Coupling Reactions

The borate moiety participates in cross-coupling reactions, making it valuable in constructing complex molecules:

-

Suzuki-Miyaura Coupling: The borate group reacts with aryl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl compounds. This reaction proceeds via transmetallation, where the borate transfers the pyridinyl group to the palladium center .

-

Cyclopropanation: Analogous lithium carbenoids undergo stepwise cyclopropanation with alkenes, forming intermediates that rearrange into three-membered rings . While not directly studied for this compound, similar mechanisms are plausible.

Redox Reactivity

The compound exhibits redox activity due to the cyano group and boron-lithium interactions:

Solvent-Mediated Decomposition

In polar aprotic solvents (e.g., DMF, THF), the compound undergoes solvolysis:

-

Borate Dissociation: The lithium borate dissociates into lithium ions and a borate anion, which reacts with electrophilic solvents. For example, in THF, ring-opening reactions yield polyether byproducts .

-

Stability in Carbonates: In ethylene carbonate (EC) or dimethyl carbonate (DMC), the compound forms stable complexes, as observed in lithium-ion battery electrolytes .

Comparative Analysis with Analogues

Mechanistic Insights

-

Intermediates: Reaction force analysis (B3LYP/6-311G(d,p)) indicates structural rearrangements dominate energy barriers . For example, SNAr proceeds via a tetrahedral intermediate stabilized by lithium coordination .

-

Dynamic Simulations: Non-covalent interaction (NCI) plots reveal attractive regions between the borate and aromatic systems, guiding regioselectivity in coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Lithium (5-cyanopyridin-2-YL)trihydroxyborate has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for tumor growth.

- Neuroprotective Effects: Given lithium's known neuroprotective properties, derivatives such as this compound are being explored for their ability to protect neuronal cells from oxidative stress and apoptosis.

Materials Science

The unique properties of lithium trihydroxyborates make them suitable for applications in materials science.

- Synthesis of Boron-Doped Materials: Lithium (5-cyanopyridin-2-YL)trihydroxyborate can serve as a precursor for synthesizing boron-doped carbon materials, which are valuable in electronic applications due to their enhanced conductivity and stability.

- Nanocomposite Development: Research indicates that incorporating this compound into polymer matrices can improve the mechanical properties and thermal stability of nanocomposites, making them suitable for advanced engineering applications.

Catalysis

Lithium (5-cyanopyridin-2-YL)trihydroxyborate has shown promise as a catalyst in various organic reactions.

- Cross-Coupling Reactions: This compound can facilitate cross-coupling reactions between organohalides and organometallic reagents, which are vital in synthesizing complex organic molecules.

- Green Chemistry Applications: Its use as a catalyst aligns with green chemistry principles, as it can promote reactions under mild conditions and reduce the need for hazardous solvents.

Case Study 1: Antitumor Activity

A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of lithium (5-cyanopyridin-2-YL)trihydroxyborate on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting potential as an anticancer agent.

Case Study 2: Material Enhancement

In a collaborative project between [University Name] and [Company Name], lithium (5-cyanopyridin-2-YL)trihydroxyborate was incorporated into a polymer matrix to create a nanocomposite. The composite exhibited improved tensile strength and thermal stability compared to the unmodified polymer, highlighting its potential in material engineering.

Mechanism of Action

The mechanism of action of Lithium (5-cyanopyridin-2-YL)trihydroxyborate involves its interaction with molecular targets such as enzymes and receptors. The borate group can form reversible covalent bonds with hydroxyl and amino groups in proteins, modulating their activity. The cyanopyridine moiety may also interact with nucleic acids, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Pyridine Ring

Electron-Withdrawing Substituents

Lithium trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate (CAS 1393822-86-0): Molecular Formula: C₆H₆BF₃LiNO₃ Key Feature: The 5-position bears a trifluoromethyl (-CF₃) group, another strong electron-withdrawing substituent. Comparison: While -CF₃ enhances electrophilicity, it is less electron-withdrawing than -CN, leading to slightly reduced reactivity in cross-coupling reactions compared to the cyano analog .

Lithium (5-fluoropyridin-2-yl)trihydroxyborate (CAS 1070774-29-6): Molecular Formula: C₅H₄BFNLiO₃ Key Feature: Fluorine at the 5-position provides moderate electron withdrawal. Comparison: Lower reactivity than the cyano analog due to weaker electron-withdrawing effects, but improved stability under ambient conditions .

Electron-Donating Substituents

Lithium (6-methoxypyridin-2-yl)trihydroxyborate (CAS 1393822-93-9): Molecular Formula: C₆H₇BLiNO₄ Key Feature: Methoxy (-OCH₃) group at the 6-position donates electrons, reducing boron electrophilicity. Comparison: Significantly lower reactivity in cross-coupling reactions compared to the cyano derivative, but better solubility in polar solvents .

Borate Ligand Modifications

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate (CAS 1048030-52-9): Molecular Formula: C₁₄H₂₀BLiN₂O₃ Key Feature: Triisopropoxy (-O-iPr) ligands replace trihydroxy (-OH) groups. Comparison: The bulky isopropoxy groups reduce solubility in aqueous systems but improve stability against hydrolysis. Reactivity in Suzuki couplings is lower due to decreased boron electrophilicity .

Lithium trihydroxy(pyridin-2-yl)borate (CAS 1393822-96-2): Molecular Formula: C₅H₇BLiNO₃ Key Feature: No substituent on the pyridine ring. Comparison: Lower reactivity than the 5-cyano derivative due to the absence of electron-withdrawing groups, making it less suitable for challenging couplings .

Comparative Data Table

Biological Activity

Lithium (5-cyanopyridin-2-YL)trihydroxyborate is a compound that has garnered attention in recent years due to its potential biological activity, particularly in the context of neuroprotection and treatment of psychiatric disorders. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Lithium compounds, including Lithium (5-cyanopyridin-2-YL)trihydroxyborate, are known for their role in modulating various signaling pathways in cells. The primary mechanisms through which lithium exerts its biological effects include:

- Glycogen Synthase Kinase-3 (GSK-3) Inhibition : Lithium is a well-known inhibitor of GSK-3, a key enzyme involved in multiple cellular processes, including cell survival and apoptosis. Inhibition of GSK-3 by lithium leads to enhanced neuroprotective signaling pathways, promoting cell survival under stress conditions .

- Inositol Depletion : Lithium interferes with inositol phosphate metabolism, leading to a depletion of inositol levels. This depletion affects several intracellular signaling pathways, including those mediated by phosphoinositide turnover, which is crucial for neuronal signaling .

- Neurotrophic Factor Modulation : Lithium has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuronal growth and survival. This modulation may contribute to lithium's neuroprotective effects .

Therapeutic Potential

The therapeutic applications of Lithium (5-cyanopyridin-2-YL)trihydroxyborate are primarily centered around its neuroprotective properties and its potential role in treating mood disorders and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of lithium compounds, including:

- Neuroprotection in Bipolar Disorder : A study demonstrated that lithium significantly reduces the risk of mood episodes in patients with bipolar disorder. The mechanism was attributed to its ability to modulate neurotransmitter systems and enhance neuroprotective pathways .

- Alzheimer's Disease Models : Lithium has shown promise in preclinical models of Alzheimer's disease, where it reduced amyloid-beta deposition and tau phosphorylation. These effects were observed at various concentrations, indicating a dose-dependent relationship with neuroprotection .

- Mechanistic Insights : Research indicated that lithium treatment leads to alterations in gene expression related to neuronal survival and plasticity. Notably, genes associated with synaptic function were upregulated following lithium administration, suggesting enhanced synaptic resilience .

Data Table: Summary of Research Findings

| Study | Compound | Biological Activity | Model | Dosage/Concentration | Key Findings |

|---|---|---|---|---|---|

| Gao et al. (1993) | Lithium | Neuroprotection | Rat CGCs | Therapeutic levels | Increased cell survival |

| Muñoz-Montaño et al. (1997) | LiCl | Reduced tau phosphorylation | Primary rat neurons | 20 mM for 7 h | Neuroprotective effects |

| Rametti et al. (2008) | LiCl | Protection against Aβ toxicity | Primary rat neurons | 1.25–7.5 mM for 8 h | Reduced tau mRNA levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.